4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a piperazine derivative. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
The synthesis of 4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with 4-methyl-3-oxopiperazine under specific reaction conditions. Common synthetic routes include:
Chemical Reactions Analysis
4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological targets, including enzymes and receptors, leading to its diverse pharmacological effects. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share the thiophene ring but differ in their substituents and pharmacological properties, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C10H12N2O2S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-(4-methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c1-11-2-3-12(5-10(11)14)8-4-9(6-13)15-7-8/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
HZFKKKVSYIRYHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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